3-ethoxybenzene-1,2-diamine chemical properties and structure
3-ethoxybenzene-1,2-diamine chemical properties and structure
An In-depth Technical Guide to 3-Ethoxybenzene-1,2-diamine: Properties, Synthesis, and Applications
Introduction
3-Ethoxybenzene-1,2-diamine, a substituted ortho-phenylenediamine (OPD), is an aromatic diamine that holds significant potential as a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring two adjacent amino groups and an ethoxy substituent on the benzene ring, provides a valuable scaffold for the construction of a wide array of heterocyclic compounds. While less common than its 4-ethoxy isomer, the 3-ethoxy analogue offers a distinct substitution pattern that is of growing interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthetic methodologies, and potential applications, with a particular focus on its relevance to drug development professionals.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure and resulting physical properties. These parameters are critical for predicting its behavior in chemical reactions, its solubility in various solvent systems, and its overall suitability for specific applications.
Molecular Identity and Descriptors
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IUPAC Name: 3-ethoxybenzene-1,2-diamine[]
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Molecular Formula: C₈H₁₂N₂O[][2]
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Molecular Weight: 152.19 g/mol [][2]
Table 1: Computed Molecular Descriptors
| Descriptor | Value | Source |
|---|---|---|
| InChI | InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3 | [] |
| InChIKey | GBMGXXPFNLJLMP-UHFFFAOYSA-N | [] |
| SMILES | CCOC1=CC=CC(=C1N)N |[] |
Physicochemical Data
Direct experimental data for 3-ethoxybenzene-1,2-diamine is not widely published. Therefore, data for the closely related isomers, 4-ethoxybenzene-1,2-diamine and 3-methoxybenzene-1,2-diamine, are provided for comparative purposes. The ethoxy group at the 3-position is expected to influence properties such as melting point and solubility compared to the 4-position due to differences in crystal packing and intermolecular hydrogen bonding capabilities.
Table 2: Comparative Physicochemical Properties
| Property | 4-Ethoxybenzene-1,2-diamine | 3-Methoxybenzene-1,2-diamine | 3-Ethoxybenzene-1,2-diamine |
|---|---|---|---|
| Melting Point | 71-72 °C[4] | Not available | Not available |
| Boiling Point | 295 °C[5] | Not available | Not available |
| Solubility | Very soluble in water; soluble in ethanol, ether, chloroform[5] | Not available | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |
| Physical Form | Powder/Solid[4] | Not available | Expected to be a solid at room temperature. |
Molecular Structure Diagram
The structure of 3-ethoxybenzene-1,2-diamine features a benzene ring with two amine groups at positions 1 and 2, and an ethoxy group at position 3. The proximity of the two amine groups is the key to its reactivity, particularly in cyclization reactions.
Caption: Chemical structure of 3-ethoxybenzene-1,2-diamine.
Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the ethoxy group protons.
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Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-7.5 ppm). Their splitting pattern will be complex due to coupling with each other.
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Amine Protons (4H): The protons of the two NH₂ groups will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.
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Ethoxy Group Protons (5H): This group will give rise to a characteristic ethyl pattern: a quartet for the methylene (-OCH₂-) protons (around δ 4.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.4 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 100-150 ppm). The carbons attached to the nitrogen and oxygen atoms (C1, C2, C3) will be the most downfield in this region.
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Ethoxy Group Carbons (2C): The methylene carbon (-OCH₂) will appear around δ 60-70 ppm, while the methyl carbon (-CH₃) will be upfield, around δ 15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying functional groups.
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N-H Stretching: A pair of medium-to-strong absorption bands will be observed in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretching will produce peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1250 cm⁻¹.
Synthesis and Reactivity
The synthesis of 3-ethoxybenzene-1,2-diamine typically involves the reduction of a dinitro or nitro-amino precursor. The choice of starting material and reduction method is critical for achieving high yield and purity.
General Synthetic Approach
A common and reliable method for preparing ortho-phenylenediamines is the reduction of the corresponding ortho-nitroaniline. For 3-ethoxybenzene-1,2-diamine, a plausible precursor would be 3-ethoxy-2-nitroaniline. This precursor itself can be synthesized through electrophilic nitration of 3-ethoxyaniline, though regioselectivity must be carefully controlled. The reduction of the nitro group is the final key step.
Caption: General workflow for the synthesis of 3-ethoxybenzene-1,2-diamine.
Experimental Protocol: Reduction of 3-Ethoxy-2-nitroaniline
This protocol is a representative example based on established procedures for nitro group reduction.[6]
Objective: To synthesize 3-ethoxybenzene-1,2-diamine from 3-ethoxy-2-nitroaniline.
Materials:
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3-ethoxy-2-nitroaniline (1.0 eq)
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Zinc dust (≥80% purity, 4.0 eq)[6]
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20% Sodium Hydroxide (NaOH) solution
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95% Ethanol
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Sodium hydrosulfite
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Decolorizing charcoal
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Ice water
Procedure:
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Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 3-ethoxy-2-nitroaniline, 20% NaOH solution, and 95% ethanol.[6]
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Heating: Stir the mixture vigorously and heat it on a steam bath until it begins to boil gently.
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Addition of Reducing Agent: Turn off the steam and add zinc dust in small portions. The addition should be frequent enough to maintain a gentle boil from the exothermic reaction.[6]
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Reflux: After all the zinc dust has been added, continue to stir and reflux the mixture for an additional hour. The solution's color should change from deep red/orange to nearly colorless, indicating the completion of the reduction.[6]
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Filtration: Filter the hot mixture by suction to remove the zinc residue. Return the residue to the flask and extract it with two portions of hot ethanol to recover any adsorbed product.
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Purification: Combine the filtrates and add a small amount of sodium hydrosulfite to prevent oxidation. Concentrate the solution under reduced pressure to approximately one-third of its original volume.
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Crystallization: Cool the concentrated solution thoroughly in an ice-salt bath to induce crystallization. Collect the faintly colored crystals by filtration.
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Washing and Drying: Wash the crystals with a small amount of ice water and dry them in a vacuum desiccator. For higher purity, the crude product can be recrystallized from hot water containing sodium hydrosulfite and decolorizing charcoal.[6]
Core Reactivity
The synthetic utility of 3-ethoxybenzene-1,2-diamine stems from the nucleophilicity of its two adjacent amine groups. This arrangement allows it to act as a bidentate nucleophile in condensation reactions with 1,2-dielectrophiles to form various five- and six-membered heterocyclic rings. This is a cornerstone of its application in constructing complex molecules for drug discovery. For example, reaction with α-dicarbonyl compounds yields quinoxalines, while reaction with carboxylic acids or their derivatives can produce benzimidazoles.[7]
Applications in Research and Drug Development
Ortho-phenylenediamines are considered "privileged scaffolds" in medicinal chemistry. Their derivatives are integral to the structure of numerous biologically active compounds and approved drugs.
Precursor to Heterocyclic Pharmacophores
The primary application of 3-ethoxybenzene-1,2-diamine is as a synthon for building larger, more complex molecules. The benzimidazole and quinoxaline cores, readily accessible from OPDs, are present in a wide range of pharmaceuticals with diverse therapeutic activities, including:
The ethoxy group at the 3-position provides a handle for modifying the steric and electronic properties of the final molecule, which can be used to fine-tune its binding affinity for a biological target, improve its pharmacokinetic profile, or reduce off-target effects.
Role in Combinatorial Chemistry
The reliable reactivity of the diamine functionality makes 3-ethoxybenzene-1,2-diamine an excellent candidate for use in combinatorial chemistry and library synthesis.[8] By reacting it with a diverse set of dielectrophiles, researchers can rapidly generate a large library of novel heterocyclic compounds. These libraries can then be screened against various biological targets (e.g., enzymes, receptors) to identify new hit compounds for drug discovery programs.
Potential as an Organocatalyst
Derivatives of 1,2-diamines have been successfully employed as scaffolds for bifunctional organocatalysts.[10] These catalysts can facilitate a range of chemical transformations with high efficiency and stereoselectivity. While not yet specifically reported, it is conceivable that chiral derivatives of 3-ethoxybenzene-1,2-diamine could be developed into novel catalysts for asymmetric synthesis, a field of immense importance to the pharmaceutical industry.
Safety and Handling
While a specific safety data sheet for 3-ethoxybenzene-1,2-diamine is not widely available, the safety profile can be inferred from closely related aromatic amines. Aromatic diamines should be handled with care, as many are classified as toxic and potential mutagens or carcinogens.
Table 3: GHS Hazard Information for the Analogue 4-Ethoxybenzene-1,2-diamine
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |
| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects |
Handling Precautions:
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Use only in a well-ventilated area or with appropriate respiratory protection.
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Wear protective gloves, clothing, and eye/face protection.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Avoid release to the environment.
Conclusion
3-Ethoxybenzene-1,2-diamine is a valuable, albeit underutilized, chemical intermediate with significant potential for application in research and development, particularly within the pharmaceutical sector. Its defining feature—the ortho-diamine functionality—serves as a gateway to a rich variety of heterocyclic systems that are central to modern drug design. By understanding its fundamental properties, synthetic pathways, and core reactivity, researchers can effectively leverage this compound as a strategic building block to explore new chemical space and develop novel therapeutic agents. As the demand for new and diverse molecular scaffolds continues to grow, the importance of substituted phenylenediamines like the 3-ethoxy variant is poised to increase.
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The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents - RSC Publishing . Royal Society of Chemistry. Available at: [Link]
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o-PHENYLENEDIAMINE - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]
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